![molecular formula C14H13ClO2 B14284073 3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol CAS No. 137317-61-4](/img/structure/B14284073.png)
3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol is an organic compound with a complex structure that includes a chloro-substituted phenol and a hydroxyphenyl ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The choice of reagents and catalysts, as well as reaction conditions such as temperature and solvent, are critical factors in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted position, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenols or amines.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-ethylphenol: A compound with similar structural features but different substituents.
3-Chloro-4-hydroxyphenylacetic acid: Another related compound with a carboxylic acid group instead of the ethyl group.
Uniqueness
3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and hydroxyphenyl ethyl groups contribute to its reactivity
Eigenschaften
CAS-Nummer |
137317-61-4 |
|---|---|
Molekularformel |
C14H13ClO2 |
Molekulargewicht |
248.70 g/mol |
IUPAC-Name |
3-chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H13ClO2/c15-14-9-13(17)8-5-11(14)4-1-10-2-6-12(16)7-3-10/h2-3,5-9,16-17H,1,4H2 |
InChI-Schlüssel |
DADJKKTXSSECSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCC2=C(C=C(C=C2)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


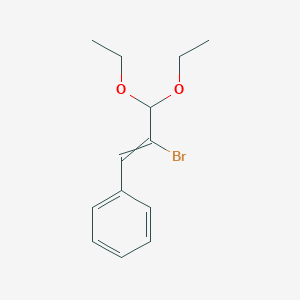
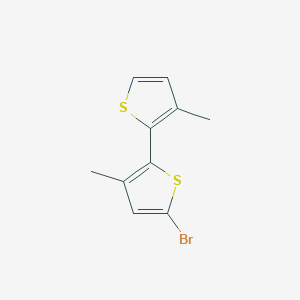
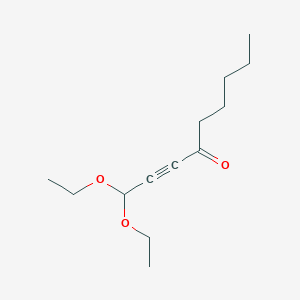

![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B14284014.png)
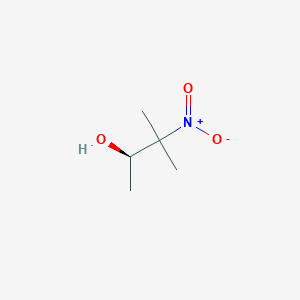
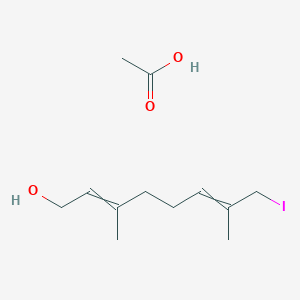
![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)
![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)
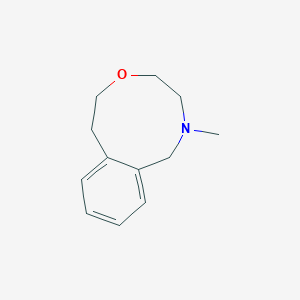
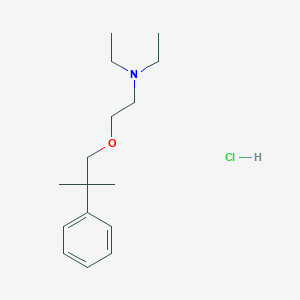

![(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid](/img/structure/B14284065.png)
![Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol](/img/structure/B14284070.png)
